![molecular formula C21H18N2O3S B2454039 7-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide CAS No. 1235097-72-9](/img/structure/B2454039.png)
7-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide
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Description
7-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide, also known as PBT2, is a small molecule drug that has been studied for its potential therapeutic applications in various neurological disorders. This compound has been shown to have a unique mechanism of action that targets metal ions, particularly copper and zinc, which are known to play a role in the pathogenesis of neurodegenerative diseases.
Scientific Research Applications
Cognitive Impairment Treatment
The compound shows promise as a drug candidate for treating cognitive impairment associated with neurological disorders. Its selective agonism of the α7 neuronal nicotinic acetylcholine receptor and marked selectivity for the central nervous system over the peripheral nervous system makes it a promising candidate. It has demonstrated positive effects in animal models and encouraging results in phase II clinical trials for schizophrenia (Mazurov et al., 2012).
Novel Synthetic Routes and Applications
The compound has been synthesized via innovative methods, such as the Ugi-Zhu three-component reaction coupled to a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process. This method enhances overall yield and decreases reaction time, indicating potential for efficient large-scale synthesis (Morales-Salazar et al., 2022).
Kinase Inhibition for Cancer Treatment
As a kinase inhibitor, it shows potential in cancer treatment. Specifically, analogues of this compound have demonstrated efficacy in tumor models and have been advanced into clinical trials for their role in inhibiting the Met kinase superfamily (Schroeder et al., 2009).
Role as a PARP-1 Inhibitor
Benzofuran-7-carboxamide, a structural analogue, has been identified as a novel scaffold for poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. This suggests potential use in cancer therapy, given PARP-1's role in DNA repair mechanisms (Lee et al., 2012).
Diagnostic Imaging Applications
The compound, as a PIM1 kinase inhibitor, was synthesized for use in positron emission tomography (PET) imaging, aiding in the imaging of specific enzymes involved in cancer and other diseases (Gao et al., 2013).
VEGFR-2 Inhibition in Cancer Therapy
Similar compounds have been used as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), indicating potential applications in cancer therapy, especially in lung and colon carcinoma (Borzilleri et al., 2006).
properties
IUPAC Name |
7-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-25-18-7-4-5-16-11-19(26-20(16)18)21(24)23(12-15-8-10-27-14-15)13-17-6-2-3-9-22-17/h2-11,14H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSCVNLPINQWFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N(CC3=CSC=C3)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide |
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